molecular formula C7H5IN2O B3071724 4-Iodobenzo[d]isoxazol-3-amine CAS No. 1012367-55-3

4-Iodobenzo[d]isoxazol-3-amine

Cat. No.: B3071724
CAS No.: 1012367-55-3
M. Wt: 260.03 g/mol
InChI Key: DBKORJSVHOFMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodobenzo[d]isoxazol-3-amine (CAS 1012367-55-3) is a benzisoxazole derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the benzisoxazole moiety are recognized for their wide spectrum of biological activities and are found in several FDA-approved therapeutic agents . The iodine substituent on this scaffold makes it a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, facilitating the exploration of novel chemical space for developing new bioactive molecules. Research into similar isoxazole-containing compounds highlights their significant value as non-proteinogenic β-amino acids or building blocks for the synthesis of α/β-mixed hybrid peptides, which show promise as stable peptidomimetics for therapeutic applications . Isoxazole derivatives, in general, are investigated for a range of pharmacological targets, including anticancer, anti-inflammatory, and antibacterial activities . This product is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. For specific handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

4-iodo-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKORJSVHOFMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Fundamental Mechanistic Insights into Benzo[d]isoxazole Formation

The construction of the benzo[d]isoxazole system is primarily achieved through intramolecular reactions where a linear aromatic precursor undergoes ring closure. The specific nature of the precursor and the reaction conditions dictate the operative mechanism, which can involve various reactive intermediates and a concluding aromatization step.

Intramolecular cyclization represents the most direct approach to the benzo[d]isoxazole skeleton. A common strategy involves the cyclization of ortho-substituted aryl oximes. chim.it For instance, an o-haloaryl oxime can undergo an intramolecular nucleophilic substitution, where the oxime oxygen attacks the carbon bearing the halogen, displacing the halide ion to form the C-O bond and close the five-membered ring. Similarly, the cyclization of o-hydroxyaryl oxime derivatives proceeds via activation of the oxime hydroxyl group into a suitable leaving group, followed by nucleophilic attack from the phenolic oxygen to form the critical N-O bond. chim.it

Another powerful intramolecular approach is the 1,3-dipolar cycloaddition. nih.gov In this pathway, a precursor molecule containing both a nitrile oxide group and a dipolarophile (such as an alkene or alkyne) tethered to an aromatic ring undergoes a concerted [3+2] cycloaddition. This reaction forms the isoxazole (B147169) ring, which is already fused to the benzene (B151609) core, in a single, highly efficient step. mdpi.com

The formation of benzo[d]isoxazoles is often mediated by transient, highly reactive intermediates that are generated in situ.

Nitrile Oxides : These are prominent 1,3-dipolar species in isoxazole synthesis. beilstein-journals.orgnih.gov They are typically unstable and generated in situ from the oxidation or dehydration of aldoximes, or by the dehydrohalogenation of hydroxymoyl chlorides. mdpi.combeilstein-journals.org In the context of benzo[d]isoxazole synthesis, an ortho-substituted benzaldoxime (B1666162) bearing an unsaturated tether (e.g., an allyloxy or propargyloxy group) can be converted to the corresponding nitrile oxide. This intermediate is then poised for a rapid intramolecular [3+2] cycloaddition reaction, which is a key method for constructing fused isoxazole systems. nih.govmdpi.com

Imines : Imines, particularly those derived from o-hydroxyaryl ketones or aldehydes, can serve as precursors. N-halogenated o-hydroxyaryl imines can undergo cyclization through the formation of an N-O bond, providing a route to the benzo[d]isoxazole core. chim.it While oxidative ring closures of 2-hydroxyarylimines are also known, these can sometimes lead to the isomeric benzo[d]oxazoles, highlighting the delicate control required to favor N-O bond formation. nih.gov

Enamines : Enamines can function as the dipolarophile in cycloaddition reactions with nitrile oxides. rsc.orgnih.gov In an intermolecular context, an enamine can react with a separately generated nitrile oxide to form an isoxazoline (B3343090) intermediate, which may then be further transformed. For benzo[d]isoxazole synthesis, a pathway could involve the reaction of an enamine with an o-functionalized benzonitrile (B105546) oxide, leading to the heterocyclic core after subsequent cyclization and aromatization steps.

Table 1: Key Reactive Intermediates in Benzo[d]isoxazole Synthesis

Intermediate Method of Generation Role in Synthesis
Nitrile Oxide Oxidation of aldoximes (e.g., with hypervalent iodine reagents) Acts as a 1,3-dipole in intramolecular [3+2] cycloaddition reactions. mdpi.com
Imine Condensation of carbonyls and amines Precursor to N-halogenated species that cyclize via N-O bond formation. chim.it
Enamine Reaction of carbonyls with secondary amines Serves as a nucleophilic dipolarophile for reaction with nitrile oxides. rsc.org

Mechanistic Contribution of Catalysts and Reagents

Catalysts and specialized reagents play a pivotal role in facilitating the formation of benzo[d]isoxazoles by lowering activation energies, generating key reactive intermediates under mild conditions, and controlling selectivity.

Transition metal catalysis offers efficient and regioselective routes to isoxazole derivatives.

Copper(I) Catalysis : Copper(I) salts are widely used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. nih.gov The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide, generated in situ, to regioselectively yield the 3,5-disubstituted isoxazole product. beilstein-journals.org This methodology can be adapted for the synthesis of 3-substituted benzo[d]isoxazoles by employing an appropriate o-functionalized aryl alkyne precursor.

Palladium Catalysis : Palladium catalysts are effective in constructing fused aromatic systems through annulation reactions. A plausible pathway to a benzo[d]isoxazole derivative involves the palladium-catalyzed annulation of a substituted isoxazole with an alkyne. The mechanism proceeds through steps such as the insertion of the alkyne into a Pd-C bond, followed by intramolecular C-H activation of the isoxazole core to form a palladacycle intermediate. Subsequent reductive elimination releases the palladium catalyst and furnishes the final naphthalene-fused isoxazole product. chim.it This illustrates how fundamental organometallic steps like reductive elimination are key to the catalytic cycle.

Hypervalent iodine(III) reagents have become indispensable tools in modern organic synthesis, acting as powerful metal-free oxidants. nih.govacs.org They are particularly effective in the in situ generation of nitrile oxides from aldoximes under mild conditions. mdpi.comscispace.com

The proposed mechanism involves an initial ligand exchange between the aldoxime and the hypervalent iodine(III) reagent (e.g., (diacetoxyiodo)benzene (B116549) or a derivative). This forms a reactive iodonium (B1229267) intermediate. mdpi.com This intermediate then undergoes elimination, releasing the nitrile oxide, the reduced iodoarene, and an acid. The generated nitrile oxide can then immediately participate in an intramolecular cycloaddition to form the fused isoxazole ring system. This method avoids the harsh conditions or toxic reagents sometimes associated with other methods of nitrile oxide generation. mdpi.comnih.gov

Table 2: Comparison of Catalytic Systems for Isoxazole Formation

Catalyst/Reagent System Key Mechanistic Steps Advantages
Copper(I) Iodide Formation of copper acetylide; reaction with nitrile oxide. nih.gov High regioselectivity for 3,5-disubstituted products.
Palladium(0/II) Oxidative addition; alkyne insertion; C-H activation; reductive elimination. chim.it Access to complex, fused polycyclic systems.
Hypervalent Iodine(III) Ligand exchange with oxime; elimination to form nitrile oxide. mdpi.com Metal-free, mild reaction conditions, high efficiency. scispace.com

Stereochemical Control and Regioselectivity in Cyclization Reactions

In the synthesis of achiral molecules like 4-Iodobenzo[d]isoxazol-3-amine, the primary concern during cyclization is not stereochemical control but regioselectivity. Regioselectivity pertains to the orientation of the ring closure and the final placement of substituents on the heterocyclic ring. The synthetic strategy and the substitution pattern of the acyclic precursor are the determining factors for the regiochemical outcome.

The formation of the 3-aminobenzo[d]isoxazole structure is inherently a regioselective process. The "3-amino" designation indicates that the nitrogen atom of the amino group is attached to the C3 position of the benzisoxazole ring. This outcome is a direct consequence of the reaction mechanism.

Control of Regioselectivity: The regiochemistry of the final product is dictated by the choice of starting materials and the cyclization method. For example, the synthesis of 3-aminobenzisoxazoles from 2-halobenzonitriles ensures the amino group is placed at the C3 position. The reaction proceeds through an intermediate where the nitrile nitrogen becomes the N2 atom of the isoxazole ring, and the nitrile carbon becomes the C3 atom, which subsequently bears the amino group. chim.it

Similarly, the synthesis of related benzo[d]isothiazoles (sulfur analogues) from 3-substituted-2-fluoro-benzonitrile demonstrates this principle. A nucleophilic aromatic substitution occurs at the C2 position, which then directs the subsequent intramolecular cyclization to furnish the benzo[d]isothiazol-3-amine. arkat-usa.org This illustrates how the regiochemistry of the precursor directly maps onto the product.

Alternative cyclization strategies can lead to different regioisomers. For instance, methods involving the intramolecular formation of the N–O bond can result in different substitution patterns compared to methods that form the C–O bond during cyclization. chim.it Cycloaddition reactions, such as those between arynes and nitrile oxides, also present regiochemical questions, where the orientation of the dipole addition determines the final substituent placement. chim.it

The table below outlines different synthetic precursors and how their structures control the regiochemical outcome in the formation of the benzisoxazole ring.

PrecursorKey Functional GroupsCyclization MechanismRegiochemical Outcome
2-HalobenzonitrileOrtho-halide and nitrileIntramolecular cyclization of hydroxylamine (B1172632) intermediateUnambiguously forms 3-amino-substituted benzisoxazole.
o-Substituted Aryl OximeOrtho-leaving group and oximeIntramolecular C-O bond formationSubstituent from the oxime carbon becomes the C3 substituent.
Aryne + Nitrile OxideOrtho-didehydrobenzene and R-CNO1,3-Dipolar cycloadditionRegioselectivity depends on electronic and steric factors of both components.

Advanced Methodologies for Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Iodobenzo[d]isoxazol-3-amine, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the synthesized molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing iodo group and the fused isoxazole (B147169) ring. Additionally, the amine protons will present a distinct signal, the chemical shift of which can be dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.0m-
Amine-NH₂5.0 - 6.0br s-

Note: The data presented in this table is hypothetical and based on the analysis of structurally similar compounds. The actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the benzo[d]isoxazole core will be characteristic of this heterocyclic system. The carbon atom attached to the iodine will show a significant downfield shift due to the halogen's electronegativity.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-I90 - 100
Aromatic C110 - 140
Isoxazole C=N150 - 160
Isoxazole C-O160 - 170

Note: The data presented in this table is hypothetical and based on the analysis of structurally similar compounds. The actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C=N and C=C bonds of the aromatic and isoxazole rings, and the C-I bond.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch (Isoxazole)1620 - 1680Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-I Stretch500 - 600Weak

Note: The data presented in this table is hypothetical and based on established group frequency correlations. The actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom.

Expected Mass Spectrometry Data for this compound:

Ion Expected m/z Significance
[M]⁺260.95Molecular Ion
[M-I]⁺134.05Loss of Iodine
[M-HCN]⁺233.96Loss of Hydrogen Cyanide

Note: The data presented in this table is hypothetical and based on the calculated exact mass and plausible fragmentation pathways. The actual experimental values may vary.

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice.

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Confirmation of the molecular connectivity and constitution.

Precise bond lengths and bond angles.

The planarity of the benzo[d]isoxazole ring system.

Information on intermolecular interactions, such as hydrogen bonding, in the solid state.

To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. However, such a study would be invaluable for a complete understanding of its solid-state properties and for computational modeling studies.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This is the primary method for the purification of the crude product. By passing the compound through a stationary phase (typically silica (B1680970) gel) with a suitable mobile phase, impurities can be effectively separated.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. By using a suitable column and mobile phase, even trace impurities can be detected and quantified. A purity of >95% is generally required for subsequent biological or chemical studies.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity assessment. However, given the likely solid nature and relatively high molecular weight of this compound, HPLC is generally the more appropriate technique.

Through the combined application of these advanced analytical methodologies, a comprehensive and unambiguous structural and purity profile of this compound can be established, which is a prerequisite for its further investigation and application in various scientific disciplines.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for larger-scale purification of this compound. The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase (typically silica gel or alumina) and the mobile phase.

For a compound like this compound, which possesses both an aromatic amine and an iodo substituent, the choice of eluent is crucial for achieving optimal separation. A common stationary phase for such analyses is silica gel 60 F254. The mobile phase composition is systematically varied to obtain a retention factor (Rf) value that allows for clear visualization and separation from impurities. A mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is often employed. The presence of the amine group may cause tailing on the TLC plate due to its basic nature interacting with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the mobile phase.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), where the aromatic nature of the compound allows for quenching of the fluorescent indicator on the plate, appearing as dark spots. Further visualization can be accomplished using chemical staining reagents. For instance, iodine vapor can be used to stain the spots, appearing as brown marks. Stains specific for amine groups, such as ninhydrin, can also be employed, which would typically yield a colored spot upon heating.

Table 1: Illustrative TLC Data for this compound

Stationary PhaseMobile Phase (v/v)Rf Value (approx.)Visualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (1:1)0.45UV (254 nm), Iodine
Silica Gel 60 F254Dichloromethane:Methanol (95:5)0.60UV (254 nm)
Silica Gel 60 F254Hexane:Ethyl Acetate:Triethylamine (70:30:0.5)0.50UV (254 nm)

Note: The Rf values are illustrative and can vary based on experimental conditions such as temperature, humidity, and plate manufacturer.

Column Chromatography for Isolation

For the preparative isolation and purification of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale, allowing for the separation of gram to kilogram quantities of material.

The selection of the stationary phase is typically silica gel (230-400 mesh). The choice of the mobile phase is guided by the results obtained from TLC analysis. The solvent system that provides a good separation and an appropriate Rf value on TLC is adapted for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to effectively separate the desired compound from both less polar and more polar impurities. As with TLC, the addition of a small percentage of a base like triethylamine to the eluent can be beneficial in preventing peak tailing and improving the resolution of the amine-containing compound.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them by TLC. Fractions containing the pure compound, as identified by a single spot on the TLC plate with the correct Rf value, are then combined. The solvent is subsequently removed under reduced pressure to yield the purified this compound.

Table 2: Typical Column Chromatography Parameters for this compound Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate (e.g., 100% Hexane to 50% Ethyl Acetate in Hexane)
Mobile Phase Modifier 0.1 - 1% Triethylamine
Loading Method Dry loading with silica gel or direct liquid loading
Fraction Analysis Thin Layer Chromatography with UV visualization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable analytical techniques for the final purity assessment of this compound. These methods offer high resolution, sensitivity, and reproducibility, making them ideal for quantitative analysis.

Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this compound. In this setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility, especially for an amine-containing compound, the mobile phase is often buffered, and an ion-pairing agent may be added. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is a common additive that protonates the amine, improving peak symmetry and retention.

UPLC, which utilizes smaller particle size columns (typically <2 µm), operates at higher pressures to achieve faster separations and greater resolution compared to conventional HPLC. This allows for a more rapid and sensitive determination of the purity of this compound.

Detection is most commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined from its UV spectrum. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 3: Representative HPLC/UPLC Conditions for Purity Analysis of this compound

ParameterHPLC ConditionUPLC Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min5-95% B over 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 25 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1 µL

Computational Chemistry and Theoretical Studies on 4 Iodobenzo D Isoxazol 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Iodobenzo[d]isoxazol-3-amine. Methods such as Density Functional Theory (DFT) are commonly employed to determine the molecule's optimized geometry, electronic distribution, and orbital energies.

Detailed analysis of the electronic structure reveals key features of the molecule. The distribution of electron density, for instance, can highlight regions susceptible to electrophilic or nucleophilic attack. Mapping the electrostatic potential (ESP) onto the electron density surface can identify positively and negatively charged areas, which are crucial for understanding intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic system and the amino group, whereas the LUMO may be distributed across the heterocyclic ring and the iodine atom.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations

Property Description Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Indicates the propensity to engage in reactions with electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Suggests susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; an indicator of chemical reactivity. A smaller gap would suggest higher reactivity and lower kinetic stability.
Electrostatic Potential (ESP) The potential energy of a positive test charge at a point in space near the molecule. Reveals electron-rich (negative ESP) and electron-poor (positive ESP) regions, guiding the understanding of non-covalent interactions.

| Mulliken Charges | A method for partitioning the electron density among atoms in a molecule. | Provides insight into the charge distribution and identifies potentially reactive atomic sites. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein. These simulations are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

While specific docking studies on this compound are not extensively documented, research on analogous benzo[d]isoxazole derivatives provides a framework for potential applications. For instance, derivatives of 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) have been investigated as anti-inflammatory agents by docking them with enzymes like Cyclooxygenase-2 (COX-2) and Thromboxane synthase. sphinxsai.com These studies reveal that the benzo[d]isoxazole core can fit into the active sites of these enzymes, forming key interactions with amino acid residues.

For this compound, a docking study would involve:

Preparation of the Ligand: The 3D structure of the molecule would be generated and optimized for energy.

Selection of a Protein Target: Based on the therapeutic area of interest (e.g., oncology, inflammation), a relevant protein crystal structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or GOLD, the ligand would be placed into the binding site of the protein in various conformations and orientations.

Analysis of Results: The simulations produce a "docking score," which estimates the binding affinity. The binding pose with the lowest energy is analyzed to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom).

The iodine atom in this compound could play a significant role in binding through the formation of halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen.

Prediction of Molecular Descriptors Relevant to Chemical Reactivity

Quantum chemical calculations can be used to derive a range of molecular descriptors that quantify the chemical reactivity of this compound. These descriptors are based on the conceptual DFT framework and provide a quantitative measure of a molecule's response to chemical perturbations.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η). This index helps to classify molecules as electrophiles.

These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in chemical reactions.

Table 2: Key Molecular Descriptors for Chemical Reactivity

Descriptor Formula Interpretation
Electronegativity (χ) (I + A) / 2 Measures the tendency to attract electrons.
Chemical Hardness (η) (I - A) / 2 Indicates resistance to deformation of the electron cloud; higher hardness means lower reactivity.
Chemical Softness (S) 1 / η Indicates the ease of deformation of the electron cloud; higher softness means higher reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

In Silico Studies of Reaction Pathways

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

This typically involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction by calculating the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that a located transition state correctly connects the desired reactants and products.

For the synthesis of the benzo[d]isoxazole core, computational studies could compare different proposed mechanisms, such as those involving intramolecular cyclization, to determine the most energetically favorable route. For instance, studies on the formation of related benzo[d]isothiazoles have explored various synthetic strategies, and similar in silico approaches could be applied to understand the synthesis of this compound. These theoretical investigations can guide the optimization of reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yields and selectivity.

Organic Transformations and Synthetic Utility of 4 Iodobenzo D Isoxazol 3 Amine Derivatives

Functionalization Strategies on the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system, particularly when substituted with a halogen, provides a robust platform for introducing molecular complexity. Functionalization can be achieved through reactions targeting the iodinated carbon or by activating otherwise inert C-H bonds on the benzene (B151609) ring.

The carbon-iodine bond at the C4 position is the most versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides. wikipedia.org

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. organic-chemistry.org The reaction is generally conducted under mild, anaerobic conditions. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond in 4-Iodobenzo[d]isoxazol-3-amine makes it an excellent substrate for such transformations, allowing for the introduction of various alkyne-containing moieties. These modifications are crucial for constructing complex molecules, including pharmaceuticals and organic materials. wikipedia.org The general scheme for the Sonogashira coupling of an aryl iodide is shown below:

R¹-I + H-≡-R² --(Pd cat., Cu cat., Base)--> R¹-≡-R²

Where R¹ represents the 4-benzo[d]isoxazol-3-amine core and R² is a variable substituent.

Research on related 3,5-disubstituted-4-iodoisoxazoles has demonstrated that the reaction yields are influenced by steric effects of substituents adjacent to the iodine atom. nih.gov While the 3-amino group in the target molecule is relatively small, its electronic properties and potential to coordinate with the metal catalyst may influence reaction kinetics. The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, are critical for optimizing the yield and purity of the desired 4-alkynylbenzo[d]isoxazol-3-amine products.

Catalyst SystemBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₂Cl₂ / CuITriethylamine (B128534) (TEA)Tetrahydrofuran (THF)Room Temp. to 70°CGood to Excellent wikipedia.orgreddit.com
Pd(acac)₂ / PPh₃ / CuIDiisopropylamineDioxane80°CHigh (up to 98%) nih.gov
Pd₂(dba)₃ / AsPh₃ / CuITriethylamine (TEA)DMSORoom TemperatureGood scielo.org.mx
Copper-free (e.g., Pd(OAc)₂)PiperidineDMF100°CVariable organic-chemistry.org

This interactive table summarizes common conditions for Sonogashira coupling reactions applicable to aryl iodides.

Direct C-H bond functionalization has emerged as a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.org For this compound, C-H activation methodologies could enable the selective modification of the C5, C6, and C7 positions on the benzene ring.

This site-selectivity is typically achieved through the use of a directing group, which coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium) and delivers it to a specific C-H bond. rsc.orgrsc.org In the case of this compound, both the 3-amino group and the nitrogen atom of the isoxazole (B147169) ring could potentially serve as directing groups.

Amine-Directed C-H Activation : The primary amine at the C3 position can direct functionalization to the ortho C4 position. However, since this position is already occupied by iodine, this directing ability might be exploited post-functionalization of the iodo group or in derivatives where the iodine has been replaced. More recent methods have enabled functionalization at more remote γ- and δ-positions. rsc.org

Heterocycle-Directed C-H Activation : The isoxazole moiety itself can direct the catalyst. The specific site of functionalization would depend on the geometry of the resulting metallacyclic intermediate.

These strategies could be used to introduce a variety of functional groups, including aryl, alkyl, or acetoxy groups, further expanding the chemical space accessible from the benzo[d]isoxazole scaffold. nih.gov While specific examples for this compound are not extensively documented, the principles established for other N-heterocycles provide a clear roadmap for future synthetic explorations. rsc.org

Reactivity of the 3-Amino Group

The primary amino group at the C3 position is a key locus of reactivity, behaving as a typical aniline-like nucleophile. This allows for a wide range of derivatization strategies to modify the compound's physicochemical properties.

The 3-amino group readily undergoes acylation reactions with various electrophilic reagents to form amides. This is one of the most fundamental transformations in organic synthesis and is widely used in drug discovery to introduce diverse substituents and modulate biological activity. Common methods for amidation include:

Reaction with Acyl Chlorides or Anhydrides : In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the generated acid.

Carboxylic Acid Coupling : Using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium-based reagents. researchgate.net

Beyond simple amidation, the amino group can participate in a variety of other N-functionalization reactions, including sulfonylation (reaction with sulfonyl chlorides), alkylation (reaction with alkyl halides), and reductive amination (reaction with aldehydes or ketones in the presence of a reducing agent). These reactions provide access to a vast library of N-substituted benzo[d]isoxazole derivatives. The choice of reaction conditions is crucial to avoid competing reactions at other sites of the molecule.

Reaction TypeReagentConditionsProduct
AmidationR-COClBase (e.g., TEA), CH₂Cl₂N-Acyl derivative
AmidationR-COOHCoupling Agent (e.g., EDC)N-Acyl derivative
SulfonylationR-SO₂ClBase (e.g., Pyridine)N-Sulfonyl derivative
AlkylationR-XBase (e.g., K₂CO₃), DMFN-Alkyl derivative (mono- or di-alkylated)
Reductive AminationR-CHOReducing Agent (e.g., NaBH₃CN)N-Alkyl derivative

This interactive table outlines common N-functionalization reactions for the 3-amino group.

As a primary amine, the 3-amino group is inherently nucleophilic and can react with a wide range of electrophiles. This nucleophilicity allows it to participate in addition reactions, such as Michael additions to α,β-unsaturated carbonyl compounds, or ring-opening reactions of epoxides.

Furthermore, the juxtaposition of the 3-amino group and the isoxazole nitrogen atom creates a potential bidentate chelation site. This structural motif makes this compound and its derivatives attractive candidates as ligands in coordination chemistry. The two nitrogen atoms can coordinate to a metal center to form a stable five-membered ring, a common feature in many effective ligands for catalysis and materials science. The specific coordination properties would depend on the metal ion and the other substituents on the benzo[d]isoxazole core.

Transformations Involving the Iodine Substituent

The iodine atom at the C4 position is not only a key substrate for cross-coupling reactions but can also be involved in other important transformations.

Halogen-Metal Exchange : The C-I bond can be converted into a C-Li or C-Mg bond through reaction with organolithium reagents (e.g., n-BuLi) or magnesium metal, respectively. The resulting organometallic species is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C4 position. This method offers an alternative to cross-coupling for C-C bond formation.

Other Cross-Coupling Reactions : Besides Sonogashira coupling, the iodo-substituent enables participation in other palladium-catalyzed reactions such as Suzuki (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines). researchgate.net Copper-mediated coupling reactions are also a viable strategy for forming new C-C, C-N, or C-O bonds. cas.cn

Reductive Deiodination : The iodine can be removed and replaced with a hydrogen atom using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents. This can be useful if the iodine was initially used to block a reactive site or to direct lithiation to an adjacent position before being removed in a later step.

The diverse reactivity of the iodine substituent, combined with the functionalization possibilities at the amino group and the benzo[d]isoxazole core, underscores the significant synthetic utility of this compound as a versatile building block in organic synthesis.

Role of Iodine as a Directing Group or Leaving Group

The iodine substituent in this compound derivatives significantly influences the regioselectivity of further chemical modifications and provides a site for the introduction of new functionalities through substitution reactions.

Directing Group Effects:

In electrophilic aromatic substitution reactions, the directing effect of substituents on the benzene ring is crucial for determining the position of incoming electrophiles. Halogens, including iodine, are generally considered deactivating yet ortho, para-directing groups. chemistrysteps.comyoutube.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M).

Leaving Group Ability:

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This property is extensively exploited in modern organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive substrates for reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, often proceeding under milder conditions and with higher efficiency compared to their bromo or chloro counterparts.

The synthetic utility of iodo-substituted isoxazoles has been demonstrated in various studies. For instance, 4-iodoisoxazoles have been successfully employed in palladium-catalyzed Suzuki reactions to introduce new aryl or heteroaryl groups at the 4-position. beilstein-journals.orgnih.gov Similarly, Sonogashira couplings of iodo-isoxazoles provide a straightforward route to alkynyl-substituted isoxazoles. These examples from the broader isoxazole literature strongly suggest that this compound would be an excellent substrate for such transformations, allowing for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Conversion to Other Halogenated or Non-Halogenated Derivatives

The iodo group in this compound can be readily replaced by other halogens or by a hydrogen atom, further expanding its synthetic utility.

Conversion to Other Halogenated Derivatives:

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for the conversion of aryl iodides to other aryl halides. chemistrysteps.com While the classic Finkelstein reaction involves the exchange of alkyl halides, its principles can be adapted for aromatic systems, often requiring metal catalysis. For example, the conversion of an aryl iodide to an aryl fluoride (B91410) can be achieved using a fluoride salt, although this transformation can be challenging. The synthesis of the corresponding bromo or chloro derivatives from the iodo compound is also feasible through various organometallic methodologies. The availability of 4-bromobenzo[d]isoxazol-3-amine (B1520145) suggests that different halogenated analogues of this scaffold are of synthetic interest. fishersci.com

Conversion to Non-Halogenated Derivatives:

The removal of the iodine atom to yield the parent benzo[d]isoxazol-3-amine can be accomplished through catalytic hydrodehalogenation. This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid or its salts. This transformation is generally efficient and chemoselective, allowing for the removal of the halogen without affecting other functional groups in the molecule. This de-iodination provides access to the core benzo[d]isoxazol-3-amine scaffold, which is a valuable intermediate for the synthesis of various biologically active compounds, including inhibitors of human sphingomyelin (B164518) synthase 2. nih.gov

The following table summarizes the potential transformations of the iodo group in this compound, highlighting its versatility in organic synthesis.

Transformation CategorySpecific ReactionReagents and Conditions (General)Product Type
Iodine as Leaving Group Suzuki-Miyaura CouplingR-B(OR)₂, Pd catalyst, Base4-Aryl/heteroaryl-benzo[d]isoxazol-3-amine
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base4-Alkynyl-benzo[d]isoxazol-3-amine
Buchwald-Hartwig AminationAmine, Pd catalyst, Base4-(Substituted amino)-benzo[d]isoxazol-3-amine
Conversion to other Halides Halogen Exchange (e.g., to -F)Fluoride source (e.g., KF, CsF)4-Fluorobenzo[d]isoxazol-3-amine
Halogen Exchange (e.g., to -Cl)Chloride source, Metal catalyst4-Chlorobenzo[d]isoxazol-3-amine
Conversion to Non-Halogenated HydrodehalogenationH₂ or H-donor, Pd/CBenzo[d]isoxazol-3-amine

Advanced Research Applications in Chemical Sciences

Utilization as a Building Block in Complex Chemical Synthesis

The true synthetic value of 4-Iodobenzo[d]isoxazol-3-amine lies in its capacity to serve as a foundational unit, or building block, for more elaborate chemical structures. The carbon-iodine bond at the 4-position is relatively weak and susceptible to oxidative addition by transition metal catalysts, most notably palladium. This reactivity is the cornerstone of its application in modern synthetic organic chemistry.

Fused heterocyclic systems are complex molecular structures where two or more rings share a common bond. They are prevalent in pharmaceuticals, natural products, and functional materials. This compound is an ideal precursor for constructing such systems. The iodine atom allows for intramolecular cyclization reactions, where another part of the molecule can be joined back to the benzo[d]isoxazole core.

A common strategy involves first modifying the 3-amino group with a side chain that contains a reactive site, such as a terminal alkyne or a boronic acid. Then, an intramolecular palladium-catalyzed reaction, like a Heck or Suzuki coupling, can be initiated to form a new ring fused to the original benzo[d]isoxazole scaffold organic-chemistry.orgnih.gov. For instance, an intramolecular Heck reaction can create a new carbon-carbon bond, leading to the formation of tricyclic fused isoxazoles nih.gov. This methodology provides a powerful route to novel heterocyclic frameworks that would be difficult to assemble through other means.

In medicinal chemistry, the benzo[d]isoxazole ring is recognized as a "privileged scaffold" because it is a recurring motif in a wide array of biologically active compounds, including anticonvulsants and inhibitors of protein-protein interactions like PD-1/PD-L1 acs.org. This compound serves as a key intermediate for creating diverse libraries of compounds based on this scaffold for drug discovery programs researchgate.net.

The iodine atom is instrumental in this diversification process through its use in palladium-catalyzed cross-coupling reactions. These reactions allow for the attachment of a wide variety of molecular fragments at the 4-position of the benzo[d]isoxazole ring. Key reactions include:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids to introduce new aromatic rings nih.govnih.gov.

Sonogashira Coupling: Coupling with terminal alkynes to introduce carbon-carbon triple bonds, which can be further modified wikipedia.orgorganic-chemistry.org. This reaction is well-documented for 4-iodoisoxazoles and is a powerful tool for extending the molecular framework researchgate.net.

Heck Coupling: Forming new carbon-carbon bonds by reacting with alkenes organic-chemistry.orgnih.gov.

By systematically varying the coupling partners in these reactions, chemists can generate a large number of structurally diverse molecules. This scaffold diversification is essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity and pharmacokinetic properties of a lead compound dundee.ac.uk. The ability to readily modify the scaffold at a specific position makes this compound a highly valuable precursor in the development of new therapeutics tandfonline.com.

Palladium-Catalyzed ReactionCoupling PartnerBond FormedApplication in Scaffold Diversification
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidCarbon-Carbon (Aryl-Aryl)Introduction of diverse aromatic systems to modulate biological activity.
Sonogashira CouplingTerminal AlkyneCarbon-Carbon (Aryl-Alkyne)Creates linear extensions and provides a reactive handle for further chemistry.
Heck CouplingAlkeneCarbon-Carbon (Aryl-Vinyl)Forms substituted alkenes, adding conformational rigidity and new vectors for substitution.

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design of novel ligands is critical for developing new catalysts and materials.

The this compound structure contains multiple potential coordination sites, primarily the nitrogen atoms of the isoxazole (B147169) ring and the exocyclic amine group. These nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to a metal center to form a coordination complex.

By modifying the 3-amino group or by substituting the iodine at the 4-position with other functional groups, it is possible to create multidentate ligands. For example, replacing the iodine via a Suzuki or Sonogashira coupling with a group containing another donor atom (like a pyridine (B92270) or a phosphine) could yield a bidentate or tridentate ligand. Such ligands can form stable chelate complexes with a variety of transition metals. The electronic properties of the benzo[d]isoxazole scaffold can be tuned by adding electron-donating or electron-withdrawing groups, which in turn influences the properties of the resulting metal complex irapa.org.

Palladium(II) complexes are among the most important catalysts in organic synthesis, widely used for cross-coupling reactions nih.gov. Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity and selectivity.

Ligands derived from this compound could be used to create novel palladium(II) catalysts. For instance, a bidentate ligand based on this scaffold could form a stable, well-defined palladium(II) complex. The steric and electronic environment around the palladium center could be systematically altered by changing the substituents on the benzo[d]isoxazole backbone. These tailored palladium complexes could then be screened for catalytic activity in various transformations, such as Heck, Suzuki, or C-H activation reactions rsc.org. The inherent functionality of the benzo[d]isoxazole core offers a platform for developing catalysts with unique properties and potentially improved performance for challenging chemical transformations.

Contributions to Materials Science through Organic Synthesis

The synthesis of novel organic molecules is a driving force in the advancement of materials science. Compounds with unique electronic and photophysical properties are in high demand for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Benzo-fused heterocyclic systems, such as derivatives of benzothiadiazole and 2H-benzo[d]1,2,3-triazole, have been successfully employed as building blocks for high-performance organic electronic materials mdpi.comrsc.org. These scaffolds often act as electron-accepting units in donor-acceptor type conjugated polymers, which are essential for charge transport.

Design of Functional Materials with Benzo[d]isoxazole Units

The benzo[d]isoxazole scaffold, a privileged structure in medicinal chemistry, is increasingly being explored for its potential in the creation of novel functional materials. nih.gov The unique electronic and structural characteristics of this heterocyclic system make it an attractive building block for designing materials with tailored optical, electronic, and self-assembly properties. The incorporation of benzo[d]isoxazole units can impart desirable features such as thermal stability, specific mesomorphic behaviors in liquid crystals, and photoresponsive properties.

Researchers have investigated the use of isoxazole derivatives in the synthesis of thermotropic liquid crystals. The rigid and polar nature of the isoxazole ring system, a core component of benzo[d]isoxazole, contributes to the formation of various mesophases, such as smectic and nematic phases. beilstein-journals.orgresearchgate.net The specific arrangement and substitution pattern on the benzo[d]isoxazole core can be systematically modified to fine-tune the transition temperatures and the type of liquid crystalline phase observed. For instance, the introduction of flexible alkyl or alkoxy chains at different positions on the benzene (B151609) ring can influence the molecular shape and intermolecular interactions, which are critical determinants of liquid crystalline behavior.

In the realm of polymer chemistry, benzo[d]isoxazole derivatives serve as versatile monomers for the synthesis of advanced polymers. The aromatic and heterocyclic nature of the benzo[d]isoxazole unit can enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the potential for functionalization on both the benzene and isoxazole rings allows for the introduction of various side chains, which can be used to modulate the polymer's solubility, processability, and to introduce specific functionalities. For example, the incorporation of photochromic moieties can lead to the development of light-responsive polymers, while the attachment of conductive groups could pave the way for novel organic electronic materials.

While specific studies on functional materials derived directly from this compound are not extensively documented in publicly available literature, the presence of the iodo group at the 4-position and the amino group at the 3-position offers significant synthetic versatility for the creation of such materials. The iodine atom can serve as a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of a wide array of functional groups. This allows for the construction of complex molecular architectures, including conjugated polymers and dendrimers. The amino group, on the other hand, can be utilized for polymerization reactions to form polyamides or polyimines, or it can be modified to introduce other functional moieties.

The following table provides a conceptual overview of the potential types of functional materials that could be designed using benzo[d]isoxazole units and the key structural features that influence their properties.

Functional Material TypeKey Benzo[d]isoxazole Structural FeaturePotential Application
Liquid Crystals Rigid, polar core; potential for substitution with flexible side chains.Displays, sensors, optical switching.
Conductive Polymers Extended π-conjugation through coupling reactions at the iodo-position.Organic electronics, solar cells, LEDs.
Photoresponsive Materials Incorporation of photochromic units via functionalization of the amino or iodo group.Optical data storage, smart windows.
High-Performance Polymers Aromatic and heterocyclic backbone imparting thermal and chemical stability.Aerospace, automotive, and electronic industries.

Development of Chemical Probes for Target Engagement Studies

Chemical probes are essential tools in chemical biology for the investigation of protein function and for the validation of new drug targets. The benzo[d]isoxazole scaffold has been identified as a core structure in numerous biologically active compounds, making it an attractive starting point for the design of chemical probes. nih.gov this compound, with its specific substitution pattern, possesses key features that are highly advantageous for the development of sophisticated chemical probes for target engagement studies.

The iodine atom at the 4-position is a particularly valuable feature for probe design. It can serve multiple purposes:

Radioiodination: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create radiolabeled probes. These probes are invaluable for quantitative binding assays, autoradiography of tissues, and in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT). The synthesis of radioiodinated benzodiazepines for receptor binding studies provides a well-established precedent for this approach. nih.gov

Photoaffinity Labeling: Although less common than other photo-reactive groups, aryl iodides can, under certain conditions, be used for photo-crosslinking to the target protein upon UV irradiation. This allows for the covalent labeling of the target protein, enabling its identification and the characterization of the binding site.

Synthetic Handle: The iodo group serves as a versatile synthetic handle for the introduction of various reporter groups or affinity tags through transition metal-catalyzed cross-coupling reactions. This allows for the modular construction of a wide range of chemical probes. For example, a fluorescent dye can be attached via a Suzuki or Sonogashira coupling to create a fluorescent probe for use in fluorescence polarization assays, fluorescence microscopy, or flow cytometry. Similarly, a biotin (B1667282) tag can be introduced for affinity purification of the target protein, or a click chemistry handle (e.g., an alkyne or azide) can be installed for subsequent bio-orthogonal ligation.

The amino group at the 3-position also offers a convenient point for chemical modification. It can be acylated or alkylated to attach linkers, reporter groups, or reactive moieties for covalent probe design. The strategic combination of modifications at both the iodo and amino positions allows for the creation of multifunctional probes with precisely controlled properties.

The development of fluorescent probes based on various heterocyclic scaffolds, such as benzothiazole (B30560) and benzoxazole, for cellular imaging and DNA detection highlights the potential of applying similar design principles to the benzo[d]isoxazole system. researchgate.netperiodikos.com.br The intrinsic fluorescence of the benzo[d]isoxazole core, or the fluorescence of an attached dye, can be modulated upon binding to the target protein, providing a direct readout of target engagement.

The following table summarizes the potential types of chemical probes that can be developed from this compound and their respective applications in target engagement studies.

Chemical Probe TypeKey Role of this compoundApplication in Target Engagement
Radiolabeled Probes The iodo group allows for the introduction of a radioisotope (e.g., ¹²⁵I).Quantitative binding assays, autoradiography, in vivo imaging (SPECT).
Fluorescent Probes The iodo group serves as a handle to attach a fluorophore via cross-coupling.Fluorescence microscopy, flow cytometry, fluorescence polarization assays.
Affinity-Based Probes The iodo or amino group can be used to attach an affinity tag (e.g., biotin).Target protein pull-down and identification from complex biological samples.
Photoaffinity Probes The iodo group can potentially act as a photo-crosslinking agent.Covalent labeling of the target protein for binding site identification.
Covalent Probes The amino group can be functionalized with a reactive moiety.Irreversible inhibition of the target protein for functional studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.